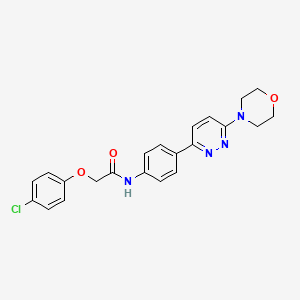
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide, otherwise known as CPMA, is a synthetic compound that is used in a variety of laboratory experiments and research applications. This compound is composed of the elements carbon, hydrogen, nitrogen, oxygen, chlorine, and morpholine and is a type of carbamate ester. CPMA has a wide range of applications in the scientific community, including use in biochemical and physiological studies, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
Neuroprotective and Antimicrobial Applications
- Neuroprotective Properties : Some compounds exhibit cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These properties suggest potential applications in protecting neurons from damage or degeneration, which is crucial in diseases such as Alzheimer's and Parkinson's (Habernickel, 2002).
- Antimicrobial Activity : A series of compounds have shown broad-spectrum activity against Gram-positive, Gram-negative bacteria, and yeasts such as Candida species. This indicates their potential use in developing new antimicrobial agents, which is critical in the fight against antibiotic-resistant bacteria (Temiz‐Arpacı et al., 2005).
Antifungal and Antitumor Applications
- Antifungal Agents : Derivatives of similar compounds have been identified as having fungicidal properties against Candida and Aspergillus species. This suggests their potential application in treating fungal infections, which can be life-threatening in immunocompromised individuals (Bardiot et al., 2015).
- Antitumor Activity : Certain analogues have shown potential antitumor activity in vitro against human tumor cell lines. This indicates their application in developing new anticancer therapies, particularly for cancers resistant to existing treatments (Yurttaş et al., 2015).
Antimalarial and Anticonvulsant Applications
- Antimalarial Activity : Some compounds have exhibited promising activity against Plasmodium species, suggesting their potential use in creating novel antimalarial medications. This is crucial in regions where malaria is endemic and resistance to current drugs is rising (Werbel et al., 1986).
- Anticonvulsant Properties : Studies have also highlighted the anticonvulsant potential of certain derivatives, which could lead to the development of new treatments for epilepsy and other seizure disorders (Amir et al., 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-3-7-19(8-4-17)30-15-22(28)24-18-5-1-16(2-6-18)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNPEGZVPMENMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

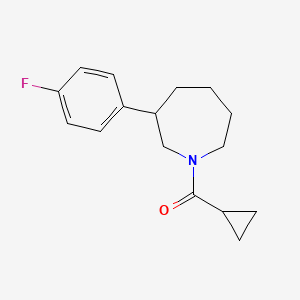


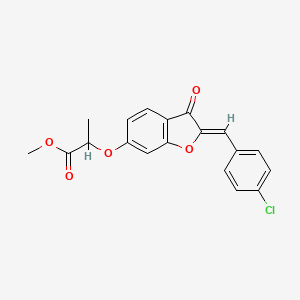
![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)
![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)
![6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760632.png)
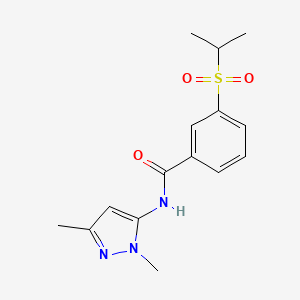

![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
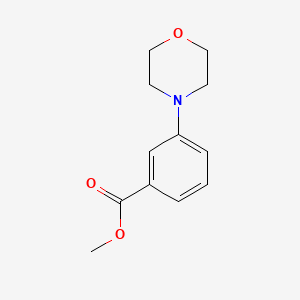
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)
![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)
